Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide
Overview
Description
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is an organic compound with the molecular formula C7H12O4S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide typically involves the oxidation of methyl tetrahydro-2H-thiopyran-4-carboxylate. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the parent thiopyran compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carboxylate position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiopyran compound.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming strong bonds with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: A similar compound with an oxygen atom instead of sulfur in the ring.
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the methyl ester group but shares the thiopyran ring structure.
Tetrahydro-2H-thiopyran-4-one: Contains a ketone group instead of the carboxylate ester.
Uniqueness
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide is unique due to the presence of both the thiopyran ring and the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1,1-dioxothiane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)6-2-4-12(9,10)5-3-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXKAFOHQCPATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738230 | |
Record name | Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917807-18-2 | |
Record name | Methyl 1,1-dioxo-1lambda~6~-thiane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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